molecular formula C6H5F9O B14294176 2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- CAS No. 116741-81-2

2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Cat. No.: B14294176
CAS No.: 116741-81-2
M. Wt: 264.09 g/mol
InChI Key: OLZBAXOPOHGUSK-UHFFFAOYSA-N
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Description

2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is a fluorinated alcohol with the molecular formula C6H5F9O. This compound is characterized by the presence of nine fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alcohols. The presence of these fluorine atoms makes the compound highly hydrophobic and chemically stable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- typically involves the fluorination of hexanol derivatives. One common method is the direct fluorination of 2-Hexanol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques to ensure high yield and purity. These methods are designed to handle the highly reactive nature of fluorine and to minimize the formation of by-products .

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is largely influenced by its fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the compound and affects its reactivity. In biological systems, the compound can interact with hydrophobic regions of proteins and membranes, altering their structure and function . The fluorine atoms also enhance the compound’s ability to penetrate biological membranes, making it a potential candidate for drug delivery .

Comparison with Similar Compounds

Comparison: Compared to other fluorinated alcohols, 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct hydrophobic and chemical stability properties. This makes it particularly useful in applications requiring high resistance to chemical degradation and interactions with hydrophobic environments .

Properties

CAS No.

116741-81-2

Molecular Formula

C6H5F9O

Molecular Weight

264.09 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol

InChI

InChI=1S/C6H5F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h2,16H,1H3

InChI Key

OLZBAXOPOHGUSK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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